1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine
CAS No.:
Cat. No.: VC8491048
Molecular Formula: C17H16BrClN2O
Molecular Weight: 379.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16BrClN2O |
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Molecular Weight | 379.7 g/mol |
IUPAC Name | (2-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2 |
Standard InChI Key | ADPYVLLVGSEUGB-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Bromobenzoyl)-4-(3-chlorophenyl)piperazine features a piperazine core substituted at the 1-position with a 2-bromobenzoyl group and at the 4-position with a 3-chlorophenyl ring. The benzoyl moiety introduces electron-withdrawing effects due to the bromine atom at the ortho position, while the 3-chlorophenyl group contributes additional halogen-driven hydrophobicity and steric bulk. This combination likely influences the compound’s solubility, reactivity, and intermolecular interactions .
Molecular Formula and Weight
The molecular formula is C₁₇H₁₅BrClN₂O, derived as follows:
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Piperazine core: C₄H₁₀N₂
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2-Bromobenzoyl group: C₇H₄BrO
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3-Chlorophenyl group: C₆H₄Cl
The theoretical molecular weight is approximately 378.67 g/mol, though experimental validation is required for precision .
Estimated Physicochemical Parameters
These estimates suggest limited aqueous solubility and a propensity for lipid membrane penetration, which may influence bioavailability .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine likely follows a two-step protocol:
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Preparation of 4-(3-Chlorophenyl)Piperazine:
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Acylation with 2-Bromobenzoyl Chloride:
Optimized Reaction Conditions
A representative procedure, adapted from similar piperazine acylations , involves:
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Molar Ratio: 1:1.2 (piperazine derivative to acyl chloride) to minimize diacylation.
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Temperature: 0–5°C initially, followed by gradual warming to room temperature.
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Workup: Sequential washes with dilute HCl (to remove unreacted amine) and NaHCO₃ (to neutralize excess acyl chloride).
Characterization Data
While specific spectral data for this compound are unavailable, key analytical expectations include:
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¹H NMR:
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Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).
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Aromatic protons: δ 7.2–8.1 ppm (complex splitting from bromo and chloro substituents).
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IR Spectroscopy:
Pharmacological and Biological Activities
Central Nervous System (CNS) Applications
Piperazines with halogenated benzoyl groups often exhibit affinity for dopamine and serotonin receptors. The 3-chlorophenyl moiety may enhance σ-receptor binding, as seen in related antipsychotic agents . Computational modeling predicts moderate blood-brain barrier penetration (LogBB ≈ 0.3) due to balanced lipophilicity and molecular weight .
Antimicrobial Properties
Chlorine and bromine substituents are associated with broad-spectrum antimicrobial activity. Piperazine derivatives with similar halogenation patterns showed MIC values of 4–32 µg/mL against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzoyl and phenyl substituents could optimize target selectivity. For example:
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Replacing bromine with fluorine to modulate electron effects.
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Introducing methoxy groups to enhance solubility.
Computational Drug Design
Molecular docking studies against dopamine D₂ and serotonin 5-HT₂A receptors may identify potential neurological applications. QSAR models could predict metabolic stability and cytochrome P450 interactions .
Green Chemistry Approaches
Developing solvent-free acylations or biocatalytic methods using lipases could reduce the environmental footprint of synthesis .
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